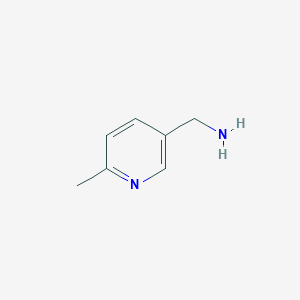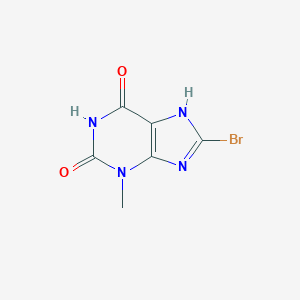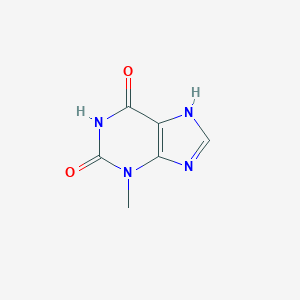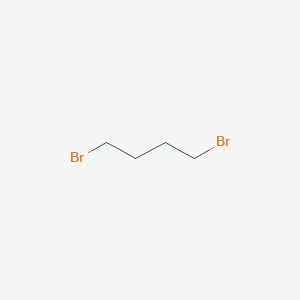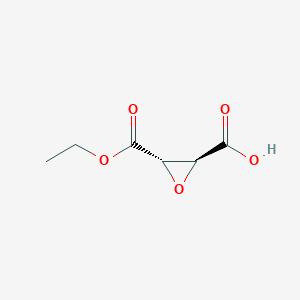
1,3-Difluoro-2,4-dimethoxybenzene
Vue d'ensemble
Description
“1,3-Difluoro-2,4-dimethoxybenzene” is a chemical compound with the CAS Number: 195136-69-7. It has a linear formula of C8 H8 F2 O2 .
Molecular Structure Analysis
The molecular structure of “1,3-Difluoro-2,4-dimethoxybenzene” is represented by the InChI code: 1S/C8H8F2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 . This indicates that the compound consists of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
“1,3-Difluoro-2,4-dimethoxybenzene” has a molecular weight of 174.15 . It is a liquid in its physical state .
Applications De Recherche Scientifique
Synthesis of Substituted Oxabenzonorbornadienes : Morton and Barrett (2005) discussed the use of 1,4-difluoro-2,5-dimethoxybenzene as a precursor for benzyne-furan Diels-Alder reactions, which is instrumental in synthesizing substituted oxabenzonorbornadienes and other highly substituted derivatives (Morton & Barrett, 2005).
Protection of Secondary Lithium Batteries : Taggougui et al. (2007) found that 2,5-difluoro-1,4-dimethoxybenzene (F2 DMB) effectively protects secondary lithium batteries from overcharge by forming a dense layer at the cathode surface (Taggougui, Carré, Willmann, & Lemordant, 2007).
Synthesis of Disubstituted Hydroquinones and Benzoquinones : Gebhardt and Barrett (2009) noted its use in synthesizing 2,3-disubstituted hydroquinones, benzoquinones, naphthalenes, and anthracenes. The compound is commercially available in various quantities (Gebhardt & Barrett, 2009).
Applications in Organic Synthesis and Catalysis : Pignotti et al. (2008) demonstrated the synthesis and characterization of 1,4-bis(phosphino)-2,5-difluoro-3,6-dimethoxybenzenes and their P-oxides, highlighting their potential in organic synthesis and catalysis (Pignotti et al., 2008).
Port Wine Flavor Component : Rogerson et al. (2002) identified 1,3-dimethoxybenzene as a new volatile component of port wine, contributing to its unique flavor profile (Rogerson, Azevedo, Fortunato, & Freitas, 2002).
Material for Electronic Applications : Martínez et al. (1998) researched the electrosynthesis and characterization of poly(1,3-dimethoxybenzene), finding it to be a stable, insoluble polymer with high electrical conductivity, suitable for electronic applications (Martínez, Hernández, Kalaji, Márquez, & Márquez, 1998).
Propriétés
IUPAC Name |
1,3-difluoro-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYYVWUGEHVLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-2,4-dimethoxybenzene | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

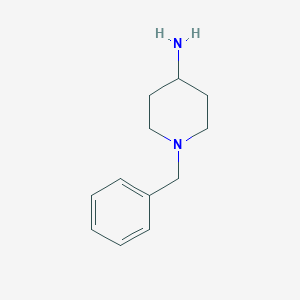
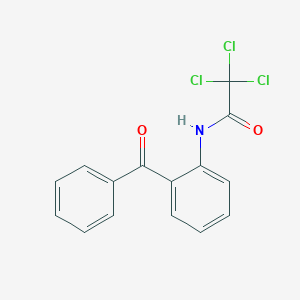
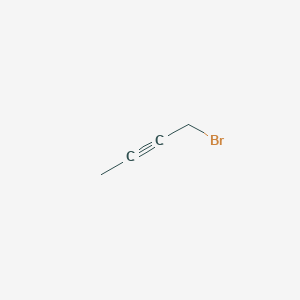
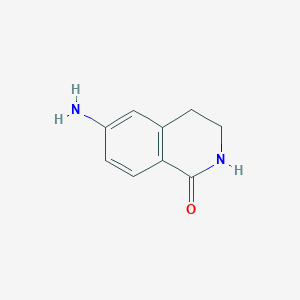
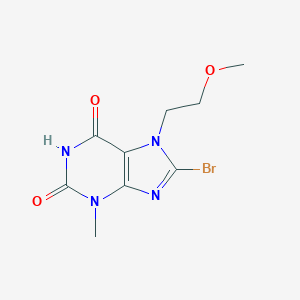
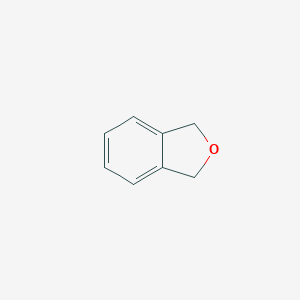
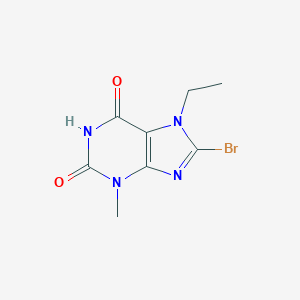
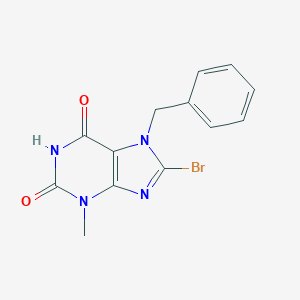
![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)
